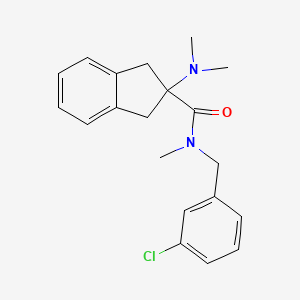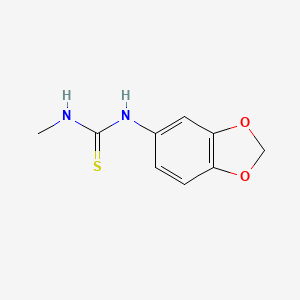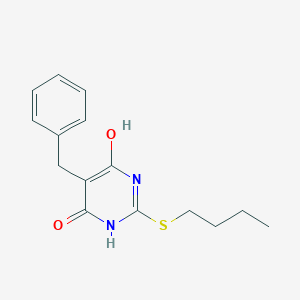![molecular formula C16H16ClNO2S B5163494 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to have both biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has also been found to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. Physiologically, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been shown to reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It can be used to study the mechanisms of inflammation and cancer, as well as potential therapeutic targets. However, one limitation is that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in breast and colon cancer. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide involves the reaction between 2-methoxybenzamide and 4-chlorobenzenethiol in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The resulting product is purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In one study, 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide could reduce inflammation in mice with induced colitis.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11(21-13-9-7-12(17)8-10-13)16(19)18-14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOEWVRDWPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)
![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)
![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)